5-Acenaphthenecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137409. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

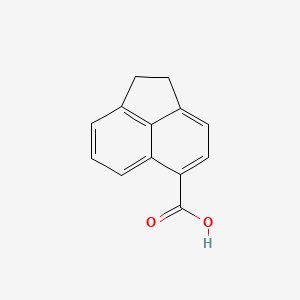

Structure

3D Structure

Properties

IUPAC Name |

1,2-dihydroacenaphthylene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKAWGBIIVQFIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30204256 | |

| Record name | 5-Acenaphthylenecarboxylic acid, 1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55720-22-4 | |

| Record name | 5-Acenaphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55720-22-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Acenaphthylenecarboxylic acid, 1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydroacenaphthylene-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ACENAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM75C742M7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Acenaphthenecarboxylic Acid: Chemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acenaphthenecarboxylic acid, a derivative of the polycyclic aromatic hydrocarbon acenaphthene, serves as a versatile building block in organic synthesis and holds potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and common reactions, and an exploration of its potential biological activities through the modulation of key signaling pathways. Quantitative data is presented in structured tables for clarity, and complex experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

This compound (CAS No: 55720-22-4) is a crystalline solid with the molecular formula C₁₃H₁₀O₂.[1][2] Its core structure consists of a naphthalene backbone with a five-membered ring containing an ethylene bridge, and a carboxylic acid group at the 5-position. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₀O₂ | [1][2] |

| Molecular Weight | 198.22 g/mol | [1][2] |

| CAS Number | 55720-22-4 | [1][2] |

| Melting Point | 220-223 °C | [3][4][5] |

| Boiling Point | 417.0 ± 24.0 °C (Predicted) | [4] |

| Density | 1.344 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 3.90 ± 0.20 (Predicted) | [4] |

| Solubility | Low solubility in water; soluble in organic solvents such as ethanol, acetone, and dichloromethane. | [3][5] |

| Appearance | White to off-white crystalline solid. | [3][5] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The characteristic spectral data are summarized below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show signals for the aromatic protons in the range of 7.0-8.5 ppm. The methylene protons of the five-membered ring would likely appear as a singlet around 3.4 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typically above 10 ppm.

-

¹³C NMR: The carbon spectrum will exhibit a characteristic signal for the carboxylic acid carbonyl carbon in the range of 165-185 ppm.[6] Aromatic carbons will resonate between 110-150 ppm, and the methylene carbons will appear further upfield.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is distinguished by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which often overlaps with the C-H stretching absorptions.[6][7] The carbonyl (C=O) stretch is a strong, sharp band typically found between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids.[6][7] The C-O stretching and O-H bending vibrations are also observable in the fingerprint region.

2.3. Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (198.22). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[8]

Experimental Protocols

3.1. Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the Friedel-Crafts acylation of acenaphthene to form 5-acetylacenaphthene, followed by oxidation of the acetyl group to a carboxylic acid.

References

- 1. Acenaphthene(83-32-9) 1H NMR spectrum [chemicalbook.com]

- 2. labsolu.ca [labsolu.ca]

- 3. Acenaphthene | C12H10 | CID 6734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Molecular Structure of 5-Acenaphthenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 5-Acenaphthenecarboxylic acid, a valuable intermediate in organic synthesis. This document collates available data on its chemical and physical properties, offers insights into its synthesis, and presents a detailed structural elucidation based on established chemical principles, in the absence of publicly available experimental spectroscopic data.

Core Molecular Identity

This compound is a polycyclic aromatic hydrocarbon derivative. Its core structure consists of a naphthalene ring system with an ethylene bridge connecting carbons 1 and 8, forming the acenaphthene moiety. A carboxylic acid group is substituted at the 5-position of this acenaphthene ring.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 1,2-dihydroacenaphthylene-5-carboxylic acid |

| Synonyms | Acenaphthene-5-carboxylic acid |

| CAS Number | 55720-22-4 |

| Chemical Formula | C₁₃H₁₀O₂ |

| Molecular Weight | 198.22 g/mol |

| InChI Key | DXKAWGBIIVQFIE-UHFFFAOYSA-N |

| SMILES | O=C(O)c1ccc2c3c(cccc13)CC2 |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in synthetic chemistry.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Melting Point | 220-223 °C | [1][2] |

| ~217 °C | [3] | |

| Boiling Point | 417.0 ± 24.0 °C (Predicted) | [1] |

| Density | 1.344 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.90 ± 0.20 (Predicted) | [1] |

| Flash Point | 185.3 °C (Predicted) | [1] |

| Solubility | Low solubility in water; soluble in organic solvents such as ethanol, acetone, and dichloromethane. | [4] |

Molecular Structure and Visualization

The molecular structure of this compound is characterized by the rigid, planar acenaphthene core with the carboxylic acid group introducing a site for hydrogen bonding and further chemical modifications.

References

Synthesis of 5-Acenaphthenecarboxylic Acid from Acenaphthene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant synthetic route for producing 5-acenaphthenecarboxylic acid from the readily available starting material, acenaphthene. The synthesis is primarily achieved through a robust two-step process involving an initial Friedel-Crafts acylation followed by a haloform reaction. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway and experimental workflow, serving as a practical resource for laboratory-scale synthesis.

Overview of the Synthetic Pathway

The conversion of acenaphthene to this compound is most effectively carried out in two sequential steps. The first step involves the introduction of an acetyl group onto the acenaphthene backbone via a Friedel-Crafts acylation reaction. This reaction yields 5-acetylacenaphthene as the major product, although the formation of a minor isomer, 3-acetylacenaphthene, can also occur.[1][2] The subsequent step employs a haloform reaction, where the methyl ketone group of 5-acetylacenaphthene is oxidized to a carboxylate in the presence of an alkaline hypochlorite solution, which upon acidification, yields the final product, this compound.[3]

Below is a graphical representation of the overall experimental workflow.

Caption: Experimental workflow for the two-step synthesis.

Experimental Protocols

Step 1: Synthesis of 5-Acetylacenaphthene via Friedel-Crafts Acylation

This procedure details the acylation of acenaphthene using acetyl chloride and aluminum chloride as the Lewis acid catalyst.[1]

Materials:

-

Acenaphthene

-

Aluminum chloride (AlCl₃)

-

Acetyl chloride

-

Dry Dichloromethane (CH₂Cl₂)

-

Ice-water

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

n-Hexane

-

Ether

Equipment:

-

Three-neck round-bottom flask

-

Condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a three-neck round-bottom flask equipped with a condenser and a dropping funnel, add aluminum chloride (24 g, 180 mmol) and 240 mL of dry dichloromethane.

-

Cool the mixture in an ice bath and add acetyl chloride (8 mL, 112 mmol).

-

Stir the mixture for 15 minutes.

-

Slowly add a solution of acenaphthene (20.8 g, 135 mmol) dissolved in 120 mL of dry dichloromethane from the dropping funnel.

-

After the addition is complete, remove the ice bath and continue stirring at 20°C for 35 minutes.

-

Terminate the reaction by carefully adding ice-water to the flask.

-

Separate the organic (CH₂Cl₂) layer and wash it twice with a saturated sodium carbonate solution, followed by a wash with water.

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Recrystallize the crude product from a mixture of n-hexane and ether to obtain pure 5-acetylacenaphthene.

Step 2: Synthesis of this compound via Haloform Reaction

This protocol describes the conversion of 5-acetylacenaphthene to this compound using an alkaline hypochlorite solution.[3]

Materials:

-

5-Acetylacenaphthene

-

Alkaline hypochlorite solution

-

Mineral acid (e.g., HCl)

-

Water

Equipment:

-

Beaker or flask

-

Steam bath

-

Filtration apparatus

Procedure:

-

In a suitable flask, combine 50 parts by weight of 5-acetylacenaphthene with an excess of alkaline hypochlorite solution.

-

Gently heat the mixture on a steam bath. A vigorous reaction will occur with the evolution of chloroform.

-

Once the reaction subsides (typically after a few minutes), allow the clear solution to cool. The sodium salt of this compound will precipitate as pearlescent flakes.

-

Collect the sodium salt by filtration.

-

Dissolve the salt in water and filter if necessary to remove any undissolved impurities.

-

Precipitate the free acid by adding a mineral acid to the solution.

-

Collect the this compound by filtration, wash it with water, and dry. The product has a melting point of approximately 217°C.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound from acenaphthene.

Table 1: Reagents and Conditions for the Synthesis of 5-Acetylacenaphthene

| Reagent/Parameter | Quantity/Value | Molar Amount (mmol) | Role | Reference |

| Acenaphthene | 20.8 g | 135 | Starting Material | [1] |

| Acetyl Chloride | 8 mL | 112 | Acylating Agent | [1] |

| Aluminum Chloride | 24 g | 180 | Catalyst | [1] |

| Dry Dichloromethane | 360 mL | - | Solvent | [1] |

| Reaction Temperature | 0-20°C | - | Condition | [1] |

| Reaction Time | 50 min | - | Condition | [1] |

| Product Yield | 75% | - | Outcome | [1] |

Table 2: Materials for the Synthesis of this compound

| Reagent/Parameter | Quantity/Value | Role | Reference |

| 5-Acetylacenaphthene | 50 parts by weight | Starting Material | [3] |

| Alkaline Hypochlorite Solution | Excess | Oxidizing Agent | [3] |

| Reaction | Vigorous, with Chloroform evolution | Observation | [3] |

| Product Yield | Quantitative | Outcome | [3] |

Reaction Mechanisms

The synthesis proceeds through two distinct and well-established reaction mechanisms: electrophilic aromatic substitution (Friedel-Crafts acylation) and the haloform reaction.

Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[4] The reaction is catalyzed by a Lewis acid, typically aluminum chloride, which activates the acylating agent (acetyl chloride) to form a resonance-stabilized acylium ion. This strong electrophile is then attacked by the electron-rich aromatic ring of acenaphthene, leading to the formation of a sigma complex. Subsequent deprotonation restores the aromaticity of the ring and yields the acylated product. The acylation of acenaphthene predominantly occurs at the 5-position.[2]

Caption: Simplified Friedel-Crafts acylation mechanism.

Haloform Reaction Mechanism

The haloform reaction of a methyl ketone involves three main stages in the presence of a base and a halogen (in this case, from hypochlorite).[5][6][7] First, the methyl group is exhaustively halogenated through a series of enolate formations and subsequent attacks on the halogen. Second, the resulting trihalomethyl ketone is attacked by a hydroxide ion at the carbonyl carbon. Finally, the carbon-carbon bond is cleaved, leading to the formation of a carboxylate and a haloform (in this case, chloroform).[6] An acidic workup then protonates the carboxylate to give the final carboxylic acid.

Caption: Stepwise mechanism of the haloform reaction.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures as necessary for their specific laboratory conditions and safety protocols.

References

- 1. asianpubs.org [asianpubs.org]

- 2. A comparison of Friedel–Crafts acylations of acenaphthene and 1,8-dimethylnaphthalene. Methyl migration and acyl rearrangements accompanying acylations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. CH129583A - Process for the preparation of 5-acenaphtenecarboxylic acid. - Google Patents [patents.google.com]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. Haloform reaction - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Aldehydes and Ketones Haloform Reaction Important Concepts and Tips for NEET [vedantu.com]

Technical Guide: Solubility of 5-Acenaphthenecarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Acenaphthenecarboxylic Acid

This compound (C₁₃H₁₀O₂) is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon. It serves as a valuable intermediate in the synthesis of dyes and potentially bioactive molecules for pharmaceutical development. The solubility of this compound is a fundamental physicochemical property that governs its application in synthesis, purification, formulation, and ultimately, its bioavailability in drug delivery systems. Qualitatively, it is known to be soluble in common organic solvents such as ethanol, ether, and dichloromethane. However, for process optimization, crystallization, and formulation design, precise quantitative data is indispensable.

Quantitative Solubility Data

A comprehensive search of scientific and chemical engineering databases did not yield specific quantitative mole fraction or mass solubility data for this compound in a range of organic solvents. The following table is provided as a template for researchers to systematically record experimentally determined solubility data. It is structured to capture mole fraction solubility (x₁) at various temperatures (T/K), which is standard for thermodynamic modeling and analysis.

Table 1: Experimental Mole Fraction Solubility (x₁) of this compound

| T/K | Methanol | Ethanol | Acetone | Ethyl Acetate | Acetonitrile | Toluene | Dichloromethane |

| 293.15 | Record Data | Record Data | Record Data | Record Data | Record Data | Record Data | Record Data |

| 298.15 | Record Data | Record Data | Record Data | Record Data | Record Data | Record Data | Record Data |

| 303.15 | Record Data | Record Data | Record Data | Record Data | Record Data | Record Data | Record Data |

| 308.15 | Record Data | Record Data | Record Data | Record Data | Record Data | Record Data | Record Data |

| 313.15 | Record Data | Record Data | Record Data | Record Data | Record Data | Record Data | Record Data |

| 318.15 | Record Data | Record Data | Record Data | Record Data | Record Data | Record Data | Record Data |

| 323.15 | Record Data | Record Data | Record Data | Record Data | Record Data | Record Data | Record Data |

Experimental Protocol for Solubility Determination

The isothermal saturation or "shake-flask" method is a reliable and widely adopted technique for determining the equilibrium solubility of a solid compound in a solvent. The following protocol is a generalized procedure suitable for determining the solubility of this compound.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials or jacketed equilibrium vessel with secure caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks, pipettes, and syringes

Methodology

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the mixtures for a sufficient period (typically 24 to 72 hours) to ensure that solid-liquid equilibrium is achieved. Preliminary studies should be conducted to determine the optimal equilibration time.

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-warmed syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial to remove any microscopic solid particles. This step is critical to prevent overestimation of solubility.

-

Quantification (Gravimetric Method):

-

Record the mass of the filtered saturated solution.

-

Evaporate the solvent in a vacuum oven at a temperature that ensures complete removal without decomposing the solute.

-

Weigh the remaining solid solute.

-

Calculate the mass fraction and subsequently the mole fraction solubility.

-

-

Quantification (Instrumental Analysis, e.g., HPLC):

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Generate a calibration curve by analyzing the standard solutions with a validated HPLC or UV-Vis method.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Visualized Workflows and Relationships

Experimental Workflow

The following diagram illustrates the key steps in the isothermal saturation method for determining solubility.

Technical Guide: 5-Acenaphthenecarboxylic Acid Melting Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of 5-Acenaphthenecarboxylic acid, a crucial physical property for compound identification and purity assessment. The document outlines reported melting point data, details the standardized experimental protocol for its determination, and provides a visual workflow for this procedure.

Data Presentation: Reported Melting Points

There are discrepancies in the reported melting point of this compound in scientific literature and commercial databases. These variations may be attributable to different crystalline forms of the compound or impurities. The following table summarizes the available data.

| Melting Point (°C) | Source | Notes |

| 220-223 | ChemicalBook[1], ChemBK[2] | "lit." indicates a literature value. |

| ~217 | Google Patents[3] | Value obtained from a described synthesis procedure. |

| 146-148 | ChemBK[2][4] | Also listed for the same compound. |

Experimental Protocols: Capillary Melting Point Determination

The most common method for determining the melting point of a crystalline organic solid like this compound is the capillary method.[5] This technique relies on heating a small sample in a capillary tube at a controlled rate and observing the temperature range over which the solid transitions to a liquid.[5]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

-

This compound sample (dry and finely powdered)[8]

-

Mortar and pestle (optional, for powdering the sample)

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent can depress the melting point.[8]

-

If necessary, finely crush the crystalline solid into a powder using a mortar and pestle or a spatula.[9]

-

Load the sample into a capillary tube by pressing the open end into the powder.[8]

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be between 2-3 mm to ensure an accurate melting range.[6][8][10]

-

-

Preliminary (Rough) Melting Point Determination:

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed.[6]

-

Insert a new capillary tube with a fresh sample.

-

Heat the apparatus rapidly until the temperature is about 15°C below the expected melting point.[8]

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[10][11]

-

Carefully observe the sample through the viewing lens.

-

Record the temperature at which the first drop of liquid appears (T1).[10]

-

Continue heating at the slow rate and record the temperature at which the entire sample has melted into a clear liquid (T2).[10]

-

The melting point is reported as the range from T1 to T2. For a pure compound, this range is typically sharp, often within 0.5-1.0°C.

-

-

Repeatability:

-

For reliable results, the procedure should be performed at least twice with fresh samples in new capillary tubes.[6]

-

Mandatory Visualization

The following diagram illustrates the standard workflow for determining the melting point of this compound using the capillary method.

Caption: Workflow for Capillary Melting Point Determination.

References

- 1. This compound | 55720-22-4 [amp.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. CH129583A - Process for the preparation of 5-acenaphtenecarboxylic acid. - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. westlab.com [westlab.com]

- 6. jk-sci.com [jk-sci.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. byjus.com [byjus.com]

- 10. southalabama.edu [southalabama.edu]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

safety and handling of 5-Acenaphthenecarboxylic acid

An In-depth Technical Guide to the Safety and Handling of 5-Acenaphthenecarboxylic Acid

Introduction

This compound is a synthetic organic compound with the molecular formula C₁₃H₁₀O₂.[1][2][3] It is primarily utilized as an intermediate in organic synthesis for producing various other compounds, including those with potential biological activity, dyes, and pharmaceuticals.[1][4][5] Given its application in research and development, a thorough understanding of its safety and handling protocols is paramount for the protection of laboratory personnel and the environment. This guide provides a comprehensive overview of the safety measures, hazard information, and handling procedures for this compound.

Hazard Identification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are:

-

Serious Eye Irritation: Causes serious eye irritation.[6][7][8]

-

Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[6][9]

-

Aquatic Toxicity: Very toxic to aquatic life.[8]

GHS Hazard Statements:

-

H410: Very toxic to aquatic life with long lasting effects.[9]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. It is important to note that there are discrepancies in the reported melting point across different sources.

| Property | Value |

| Molecular Formula | C₁₃H₁₀O₂ |

| Molecular Weight | 198.22 g/mol |

| Appearance | White to pale yellow crystalline solid or powder.[1][4][7] |

| Melting Point | 146-148°C[1][5] or 220-223°C[1][6] |

| Boiling Point | 417°C at 760 mmHg[6] |

| Flash Point | 135 °C / 275 °F[8] or 185.3°C[6] |

| Autoignition Temperature | 450 °C / 842 °F[8] |

| Density | 1.344 g/cm³[6] |

| Solubility | Low solubility in water. Soluble in organic solvents such as ethanol, acetone, and dichloromethane.[1][4][5] |

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Safe Handling

-

Handle in a well-ventilated area, preferably under a chemical fume hood.[6][10]

-

Wear appropriate personal protective equipment (PPE), as detailed in Section 4.[6][11]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[6]

-

Do not eat, drink, or smoke in work areas.

Storage

-

Store away from incompatible materials such as strong oxidizing agents, metals, and strong acids.[8][10]

-

The storage area should be segregated from acids and bases.[12]

Exposure Controls and Personal Protection

Engineering Controls

-

Ensure adequate ventilation, especially in confined areas.[8][11]

-

Local exhaust ventilation is recommended to control airborne dust.

-

Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[8][11]

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][8][13]

-

Skin Protection:

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particulate filter. Respirators must be NIOSH (US) or CEN (EU) approved.[6][11][13]

References

- 1. chembk.com [chembk.com]

- 2. acenaphthene-5-carboxylic acid [stenutz.eu]

- 3. labsolu.ca [labsolu.ca]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 55720-22-4 Name: this compound [xixisys.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. chemos.de [chemos.de]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. csuohio.edu [csuohio.edu]

- 13. angenechemical.com [angenechemical.com]

Spectroscopic Profile of 5-Acenaphthenecarboxylic Acid: A Technical Guide

Introduction

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 5-Acenaphthenecarboxylic acid based on its chemical structure and general spectroscopic data for analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the acenaphthene core, the aliphatic protons of the five-membered ring, and the acidic proton of the carboxylic acid group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | - | The chemical shift is concentration and solvent-dependent and the signal is often broad.[1][2][3] This proton will exchange with D₂O, causing the signal to disappear.[1][2] |

| Aromatic Protons | 7.0 - 8.5 | Doublet, Triplet, Multiplet | 7.0 - 8.5 | The exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton on the aromatic rings. Protons adjacent to the carboxylic acid group will be deshielded. |

| Aliphatic Protons (-CH₂-CH₂-) | 3.0 - 3.5 | Singlet or AA'BB' system | - | The two methylene groups are chemically equivalent and are expected to appear as a singlet. However, depending on the solvent and magnetic field strength, they could exhibit more complex splitting. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (-C OOH) | 165 - 185 | Aromatic carboxylic acid carbons typically appear in this range.[1][2][4] The signal is often weaker than other carbon signals.[4] |

| Aromatic Carbons (sp²) | 120 - 150 | The spectrum will show multiple signals for the aromatic carbons, with quaternary carbons having different chemical shifts than protonated carbons. The carbon attached to the carboxylic acid group will be shifted downfield. |

| Aliphatic Carbons (-C H₂-C H₂-) | 25 - 35 | The two methylene carbons are equivalent and should give a single signal in this region. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is particularly useful for identifying the carboxylic acid functional group.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, very broad | This very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[1][2][5][6] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic of sp² C-H bonds. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Characteristic of sp³ C-H bonds. |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong | The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to a saturated carboxylic acid.[5] |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to weak | Multiple bands are expected in this region due to the aromatic ring system. |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong | This absorption is coupled with the O-H in-plane bend. |

| O-H Bend (out-of-plane) | 900 - 960 | Medium, broad | Another characteristic broad peak for carboxylic acid dimers.[5] |

Table 4: Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound (C₁₃H₁₀O₂) is 198.22 g/mol .[7]

| m/z Value | Proposed Fragment | Notes |

| 198 | [M]⁺ | The molecular ion peak is expected to be prominent in aromatic carboxylic acids.[3] |

| 181 | [M - OH]⁺ | Loss of a hydroxyl radical is a common fragmentation pathway for carboxylic acids.[4] |

| 153 | [M - COOH]⁺ or [M - OH - CO]⁺ | Loss of the entire carboxylic acid group as a radical, or sequential loss of a hydroxyl radical and carbon monoxide.[4] |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).[8]

-

Instrumentation: Data is acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the ¹³C NMR spectrum, which results in singlets for all carbon signals. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: A few milligrams of the solid sample are finely ground with anhydrous potassium bromide (KBr). The mixture is then pressed under high pressure to form a transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is presented in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹). Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for volatile and thermally stable compounds. For less stable compounds, softer ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be used.

-

Mass Analyzer: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The data is typically presented as a plot of relative intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. While based on predictions from established principles, this information serves as a valuable resource for researchers and scientists in the identification and characterization of this compound. The provided experimental protocols offer a solid foundation for acquiring high-quality spectroscopic data for this and similar aromatic carboxylic acids. The combination of these spectroscopic techniques provides a powerful toolkit for unambiguous structure elucidation and purity assessment, which are critical in drug development and materials science research.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chembk.com [chembk.com]

- 8. rsc.org [rsc.org]

The Discovery and Enduring Legacy of 5-Acenaphthenecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acenaphthenecarboxylic acid, a polycyclic aromatic hydrocarbon derivative, has carved a significant niche in the landscape of chemical synthesis and material science. From its early discovery rooted in the exploration of coal tar derivatives to its contemporary applications as a pivotal intermediate in the creation of high-performance pigments and potential therapeutic agents, the journey of this compound encapsulates a fascinating chapter in organic chemistry. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₀O₂ | [1] |

| Molecular Weight | 198.22 g/mol | [1] |

| Melting Point | 220-223 °C | [2] |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol, acetone, and dichloromethane.[3] | [3] |

| Appearance | White to off-white crystalline solid.[3] | [3] |

Historical Perspective and Discovery

The history of this compound is intrinsically linked to the study of acenaphthene, a component of coal tar first isolated in the 19th century. The earliest documented synthesis of a derivative of this compound dates back to 1888 , with the work of G. Goldschmidt . In his publication in Liebigs Annalen der Chemie, Goldschmidt described the synthesis of the corresponding acid amide from 5-cyanoacenaphthene. This seminal work laid the foundation for the exploration of acenaphthene's 5-position chemistry.

A significant advancement in the synthesis of this compound itself was detailed in a 1929 patent . This patent described a process for its preparation via the haloform reaction of 5-acetylacenaphthene.[4] The patent notably references Goldschmidt's earlier work, highlighting the evolution of synthetic strategies for this compound.[4] This two-step approach, involving Friedel-Crafts acylation followed by oxidation, remains a cornerstone for the laboratory and industrial-scale production of this compound.

Key Synthetic Pathways

The synthesis of this compound is predominantly achieved through two primary routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Friedel-Crafts Acylation of Acenaphthene and Subsequent Oxidation

This is the most common and well-established method for the synthesis of this compound. It involves two main steps:

Step 1: Friedel-Crafts Acylation of Acenaphthene to 5-Acetylacenaphthene

The Friedel-Crafts acylation of acenaphthene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride, yields 5-acetylacenaphthene as the major product.

Step 2: Oxidation of 5-Acetylacenaphthene (Haloform Reaction)

The methyl ketone group of 5-acetylacenaphthene is then oxidized to a carboxylic acid using the haloform reaction. This is typically achieved by treating 5-acetylacenaphthene with an alkaline solution of a hypohalite, such as sodium hypochlorite.[4]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Acenaphthene [label="Acenaphthene"]; AcetylChloride [label="Acetyl Chloride / AlCl₃"]; Acetylacenaphthene [label="5-Acetylacenaphthene"]; Hypohalite [label="Alkaline Hypohalite"]; CarboxylicAcid [label="this compound"];

} caption: "Synthetic pathway via Friedel-Crafts acylation and subsequent oxidation."

Materials:

-

Acenaphthene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

3 M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend acenaphthene and anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the stirred suspension to 0-5 °C using an ice-water bath.

-

Add acetyl chloride dropwise from the dropping funnel to the cooled suspension over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl in a fume hood.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with 3 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude 5-acetylacenaphthene can be purified by recrystallization or column chromatography.

Materials:

-

5-Acetylacenaphthene

-

Sodium Hypochlorite Solution (e.g., commercial bleach)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

Procedure:

-

Dissolve 5-acetylacenaphthene in a suitable solvent (e.g., dioxane or ethanol).

-

Add an excess of a cooled alkaline sodium hypochlorite solution. The reaction can be exothermic and may require cooling to maintain a moderate temperature.

-

Stir the mixture vigorously until the reaction is complete (this can be monitored by TLC).

-

Destroy any excess hypochlorite by adding a reducing agent (e.g., sodium bisulfite).

-

Acidify the reaction mixture with a mineral acid (e.g., HCl or H₂SO₄) to precipitate the this compound.

-

Filter the precipitate, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Hydrolysis of 5-Cyanoacenaphthene

An alternative route to this compound involves the hydrolysis of 5-cyanoacenaphthene. This method was, in fact, the basis for the first reported synthesis of a derivative of this acid by Goldschmidt in 1888. The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Acenaphthene [label="Acenaphthene"]; NitratingAgent [label="Nitrating Agent (e.g., HNO₃/H₂SO₄)"]; Nitroacenaphthene [label="5-Nitroacenaphthene"]; ReducingAgent [label="Reducing Agent (e.g., Sn/HCl)"]; Aminoacenaphthene [label="5-Aminoacenaphthene"]; Diazotization [label="Diazotization (NaNO₂/HCl)"]; DiazoSalt [label="Acenaphthene-5-diazonium Salt"]; Cyanide [label="Cyanide Salt (e.g., CuCN)"]; Cyanoacenaphthene [label="5-Cyanoacenaphthene"]; Hydrolysis [label="Acid or Base Hydrolysis"]; CarboxylicAcid [label="this compound"];

} caption: "Synthetic pathway via hydrolysis of 5-cyanoacenaphthene."

Materials:

-

5-Cyanoacenaphthene

-

Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH)

-

Water

Procedure (Acid-Catalyzed Hydrolysis):

-

In a round-bottom flask, mix 5-cyanoacenaphthene with an aqueous solution of sulfuric acid (e.g., 50-70%).

-

Heat the mixture under reflux for several hours until the hydrolysis is complete (monitoring by TLC).

-

Cool the reaction mixture, which should cause the this compound to precipitate.

-

Filter the solid, wash thoroughly with cold water to remove the acid, and dry.

-

Recrystallize from a suitable solvent if necessary.

Procedure (Base-Promoted Hydrolysis):

-

In a round-bottom flask, heat a mixture of 5-cyanoacenaphthene and an aqueous or alcoholic solution of a strong base (e.g., NaOH or KOH) under reflux.

-

Continue heating until the evolution of ammonia gas ceases.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the this compound.

-

Filter the precipitate, wash with water, and dry.

Applications

This compound serves as a valuable building block in various fields, most notably in the synthesis of dyes and pigments and in medicinal chemistry.

Intermediate in Dye and Pigment Synthesis

A primary application of this compound is as a precursor for the synthesis of perinone-class vat dyes and pigments . These colorants are known for their excellent lightfastness and thermal stability. The synthesis typically involves the condensation of derivatives of this compound with aromatic diamines. For instance, the condensation of naphthalenetetracarboxylic acid dianhydride (which can be derived from acenaphthene) with o-phenylenediamines leads to the formation of perinone pigments. These pigments exhibit colors ranging from orange to bordeaux.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CarboxylicAcid [label="5-AcenaphthenecarboxylicAcid Derivative"]; Diamine [label="Aromatic o-Diamine"]; Condensation [label="Condensation Reaction"]; Perinone [label="Perinone Dye/Pigment"];

} caption: "General scheme for the synthesis of perinone dyes."

Building Block in Medicinal Chemistry and Drug Discovery

The rigid, polycyclic framework of this compound makes it an attractive scaffold for the design of novel bioactive molecules. Derivatives of acenaphthene have been investigated for a range of pharmacological activities, including antitumor, antifungal, and antimicrobial properties.[3]

Recent research has focused on the synthesis of novel acenaphthene derivatives with potential anticancer activity. For example, a series of acenaphthene derivatives containing a thiazole moiety have been synthesized and evaluated for their in vitro antitumor activity against various human cancer cell lines.[3] Some of these compounds have shown promising inhibitory effects, highlighting the potential of the acenaphthene scaffold in the development of new therapeutic agents.[3]

Table 2: Examples of Anticancer Activity of Acenaphthene Derivatives

| Compound | Cancer Cell Line | Inhibition Rate (%) at 20 µM | Reference |

| 3c | MDA-MB-468 (Breast) | 55.5 ± 3.8 | [3] |

| 3c | SKRB-3 (Breast) | 66.1 ± 2.2 | [3] |

| Adriamycin (Control) | MDA-MB-468 (Breast) | 63.4 ± 0.4 | [3] |

| Adriamycin (Control) | SKRB-3 (Breast) | 68.1 ± 1.3 | [3] |

Conclusion

From its initial discovery in the late 19th century to its current role as a versatile synthetic intermediate, this compound has demonstrated enduring importance in the field of organic chemistry. The well-established synthetic routes, particularly the Friedel-Crafts acylation of acenaphthene followed by haloform oxidation, provide efficient access to this valuable compound. Its application in the synthesis of high-performance perinone dyes and its potential as a scaffold for the development of novel pharmaceuticals underscore its continued relevance in both material science and medicinal chemistry. Further exploration of the derivatives of this compound is likely to uncover new applications and contribute to advancements in these fields.

References

A Theoretical Investigation of 5-Acenaphthenecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acenaphthenecarboxylic acid, a derivative of the polycyclic aromatic hydrocarbon acenaphthene, presents a scaffold of interest in medicinal chemistry and materials science. Its rigid structure combined with the reactive carboxylic acid group makes it a candidate for the development of novel therapeutic agents and functional materials. Understanding the molecular properties, reactivity, and electronic structure of this compound is paramount for its targeted application. Theoretical studies, employing quantum chemical calculations, provide a powerful, non-experimental avenue to elucidate these characteristics at the atomic level.

This technical guide outlines a comprehensive theoretical protocol for the study of this compound, based on established computational methodologies for similar organic acids. It details the workflows for geometry optimization, vibrational analysis, and the prediction of key physicochemical properties, offering a roadmap for in-silico investigation.

Theoretical Methodology

The in-silico analysis of this compound would be robustly performed using Density Functional Theory (DFT), a computational method that offers a good balance between accuracy and computational cost for organic molecules.

Computational Protocol

A standard and effective approach for calculating the properties of carboxylic acids involves the B3LYP functional with an extended basis set, such as 6-311++G(d,p).[1] This combination is well-regarded for its ability to accurately predict geometries and vibrational frequencies. To account for the influence of a solvent, which is crucial for properties like pKa, an implicit solvation model such as the SMD (Solvation Model based on Density) model would be employed.[1]

The general workflow for such a theoretical study is depicted below:

Figure 1: General workflow for the theoretical study of this compound.

pKa Calculation Protocol

The acidity of a molecule, quantified by its pKa value, is a critical parameter in drug development. Theoretical pKa calculations are typically performed by determining the free energy change of the dissociation reaction in solution.

The dissociation of a generic carboxylic acid (AH) in water can be represented as: AH ⇌ A⁻ + H⁺

The pKa can be calculated from the Gibbs free energy of this reaction (ΔG_aq) using the following equation: pKa = ΔG_aq / (2.303 * RT)

Where R is the ideal gas constant and T is the temperature. The workflow for calculating the necessary free energy values is as follows:

References

Methodological & Application

Application Notes and Protocols: Preparation and Use of a Mitochondria-Targeting Fluorescent Probe from 5-Acenaphthenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and tracking of specific cellular components and processes. 5-Acenaphthenecarboxylic acid serves as a valuable scaffold for the synthesis of novel fluorescent probes due to its inherent photophysical properties. This document provides detailed protocols for the synthesis of a mitochondria-targeting fluorescent probe starting from this compound and its application in live-cell imaging.

The strategy involves a two-step synthesis. First, the carboxylic acid is activated to an N-hydroxysuccinimide (NHS) ester. This is a widely used method for making carboxylic acids reactive toward primary amines under mild conditions.[1][2] The resulting NHS ester is then reacted with an amine-containing targeting moiety. For mitochondrial targeting, a common strategy is to use a lipophilic cation, such as a triphenylphosphonium (TPP) cation, which accumulates in the mitochondria due to the large mitochondrial membrane potential. However, for simplicity and to illustrate the core principle of conjugating the fluorophore, this protocol will detail the reaction with N,N-dimethylethylenediamine to yield a fluorescent probe with a terminal tertiary amine, a feature also known to facilitate mitochondrial accumulation in some contexts.[3]

Data Presentation

The photophysical properties of fluorescent probes are critical for their application. Below is a table summarizing the typical photophysical data for fluorescent probes based on the acenaphthene core. These values are representative and are based on data for structurally similar Ethyl 5-acenaphthoylformate derivatives, which provide a good indication of the expected performance of probes derived from this compound.[4]

| Probe Name | Substituent (R) | λabs (nm) | ε (x 10⁴ M⁻¹cm⁻¹) | λem (nm) | Stokes Shift (cm⁻¹) | Φf | τ (ns) |

| Acenaphthene-H | -H | 385 | 2.15 | 450 | 3780 | 0.45 | 3.8 |

| Acenaphthene-OMe | -OCH₃ | 398 | 2.50 | 475 | 3990 | 0.68 | 5.2 |

| Acenaphthene-NMe₂ | -N(CH₃)₂ | 420 | 3.10 | 510 | 4350 | 0.85 | 6.1 |

| Acenaphthene-CN | -CN | 390 | 1.90 | 465 | 4010 | 0.30 | 2.9 |

| Acenaphthene-NO₂ | -NO₂ | 395 | 1.85 | 480 (weak) | 4480 | 0.08 | 1.1 |

Experimental Protocols

Protocol 1: Synthesis of this compound NHS Ester

This protocol describes the activation of this compound to its N-hydroxysuccinimide ester, a stable intermediate for subsequent conjugation.[1][2]

Materials:

-

This compound

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield the this compound NHS ester as a solid.

Protocol 2: Synthesis of N-(2-(Dimethylamino)ethyl)-5-acenaphthenecarboxamide (Mitochondria-Targeting Probe)

This protocol details the conjugation of the activated this compound NHS ester with N,N-dimethylethylenediamine.

Materials:

-

This compound NHS ester

-

N,N-Dimethylethylenediamine

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound NHS ester (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Add N,N-dimethylethylenediamine (1.2 eq) and triethylamine (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the final fluorescent probe, N-(2-(dimethylamino)ethyl)-5-acenaphthenecarboxamide.

Protocol 3: Live-Cell Imaging of Mitochondria

This protocol provides a general procedure for staining mitochondria in live adherent cells using the synthesized fluorescent probe.[5][6]

Materials:

-

Adherent cells cultured on glass-bottom dishes

-

Synthesized this compound-based fluorescent probe

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Preparation of Staining Solution: Prepare a 1 mM stock solution of the fluorescent probe in anhydrous DMSO. On the day of the experiment, dilute the stock solution in pre-warmed live-cell imaging medium to a final working concentration (typically 100-500 nM). The optimal concentration should be determined empirically.

-

Cell Preparation: Grow adherent cells on a glass-bottom dish to the desired confluency.

-

Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound probe and reduce background fluorescence.[7]

-

Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for the acenaphthene fluorophore (e.g., excitation around 420 nm and emission around 510 nm).

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of the mitochondria-targeting fluorescent probe.

Live-Cell Imaging Workflow

Caption: Workflow for staining and imaging mitochondria in live adherent cells.

Hypothetical Signaling Pathway Visualization

The synthesized probe can be used to study changes in mitochondrial morphology or membrane potential in response to various cellular signals. For instance, in many signaling pathways leading to apoptosis, a key event is the disruption of the mitochondrial membrane potential.

Caption: Monitoring apoptosis via changes in mitochondrial membrane potential.

References

- 1. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. New photostable naphthalimide-based fluorescent probe for mitochondrial imaging and tracking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ミトコンドリアの蛍光染色プロトコール | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. emulatebio.com [emulatebio.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for 5-Acenaphthenecarboxylic Acid Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the exploration of 5-acenaphthenecarboxylic acid derivatives as potential therapeutic agents. The focus is on their established antitumor and potential anti-inflammatory activities, offering a foundation for further research and development in medicinal chemistry.

Introduction

This compound and its derivatives represent a class of polycyclic aromatic hydrocarbons that have garnered significant interest in medicinal chemistry.[1][2][3] The rigid, planar structure of the acenaphthene core serves as a versatile scaffold for the synthesis of novel compounds with diverse biological activities. Research has particularly highlighted their potential as both anticancer and anti-inflammatory agents, making them promising candidates for drug discovery and development programs.[3][4][5] This document outlines the key applications of these derivatives, supported by quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows.

Antitumor Applications

A series of novel this compound derivatives incorporating a thiazole backbone have been synthesized and evaluated for their in vitro antitumor activity against a panel of human cancer cell lines.[2][3][4] These studies have demonstrated the potential of these compounds to inhibit cancer cell proliferation.

Quantitative Data: In Vitro Antitumor Activity

The antiproliferative activity of twelve synthesized this compound derivatives was assessed against six human solid tumor cell lines: H460 (non-small cell lung cancer), SW480 (colon adenocarcinoma), MDA-MB-468 (breast cancer), SKRB-3 (breast cancer), A375 (melanoma), and BxPC-3 (pancreatic cancer). The results, expressed as inhibition rate (%) at a concentration of 20 μM, are summarized in the table below.[2][4]

| Compound | R | H460 | SW480 | MDA-MB-468 | SKRB-3 | A375 | BxPC-3 |

| 3a | -NH₂ | 25.2 ± 2.8 | 1.7 ± 2.3 | 0.8 ± 3.9 | 1.3 ± 8.8 | 42.3 ± 2.2 | 4.0 ± 3.4 |

| 3b | 2-Cl-Ph-NH- | 19.3 ± 6.6 | 20.2 ± 5.6 | 27.3 ± 6.8 | 35.2 ± 3.2 | 25.7 ± 3.2 | 18.6 ± 2.8 |

| 3c | 4-Cl-Ph-NH- | 24.3 ± 9.1 | 22.6 ± 3.0 | 55.5 ± 3.8 | 66.1 ± 2.2 | 31.7 ± 5.0 | 17.1 ± 3.7 |

| 3d | 2,4-diCl-Ph-NH- | 15.2 ± 4.5 | 18.9 ± 3.7 | 30.1 ± 4.1 | 40.3 ± 5.3 | 22.4 ± 4.1 | 15.8 ± 2.9 |

| 3e | 3,5-diCl-Ph-NH- | 20.7 ± 5.3 | 25.1 ± 4.2 | 45.6 ± 3.9 | 58.7 ± 4.5 | 28.9 ± 3.8 | 20.3 ± 3.5 |

| 3f | 4-F-Ph-NH- | 22.8 ± 6.1 | 21.7 ± 3.5 | 50.2 ± 4.2 | 60.5 ± 3.7 | 30.1 ± 4.5 | 16.5 ± 3.1 |

| 3g | 4-COOH-Ph-NH- | 18.1 ± 5.5 | 15.8 ± 2.9 | 25.3 ± 3.6 | 33.1 ± 4.1 | 20.5 ± 3.9 | 14.2 ± 2.7 |

| 3h | 2-COOCH₃-Ph-NH- | 16.9 ± 4.8 | 17.2 ± 3.1 | 28.9 ± 3.8 | 38.4 ± 4.8 | 21.8 ± 4.0 | 15.1 ± 2.8 |

| 4a | -NHCOCH₃ | 10.5 ± 3.1 | 8.9 ± 2.5 | 15.7 ± 2.9 | 20.1 ± 3.3 | 12.3 ± 2.8 | 9.8 ± 2.4 |

| 4b | -NHCOPh | 12.8 ± 3.5 | 10.1 ± 2.8 | 18.2 ± 3.1 | 24.5 ± 3.8 | 14.7 ± 3.1 | 11.2 ± 2.6 |

| 4c | -NHCO-2-Cl-Ph | 14.1 ± 3.8 | 12.5 ± 2.9 | 20.3 ± 3.4 | 28.7 ± 4.0 | 16.9 ± 3.4 | 13.5 ± 2.9 |

| 4d | -NHCO-4-Cl-Ph | 13.5 ± 3.6 | 11.8 ± 2.7 | 19.8 ± 3.3 | 26.9 ± 3.9 | 15.8 ± 3.2 | 12.7 ± 2.8 |

| Adriamycin | (Positive Control) | 68.3 ± 0.5 | 70.1 ± 0.6 | 63.4 ± 0.4 | 68.1 ± 1.3 | 75.4 ± 0.8 | 72.3 ± 0.7 |

Data represents the mean ± SEM of three independent experiments.[2]

Among the tested compounds, derivative 3c demonstrated the most promising activity, particularly against the SKRB-3 breast cancer cell line, with an inhibition rate comparable to the positive control, Adriamycin.[2][4]

Experimental Protocol: MTT Cell Proliferation Assay

This protocol is adapted from the methodology used to evaluate the antitumor activity of the aforementioned this compound derivatives.[2]

1. Materials and Reagents:

-

Human cancer cell lines (e.g., H460, SW480, MDA-MB-468, SKRB-3, A375, BxPC-3)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

This compound derivatives (dissolved in DMSO to create stock solutions)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Microplate reader

2. Cell Seeding:

-

Harvest and count the desired cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

3. Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in complete medium. The final concentration of DMSO should be less than 0.1%.

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the medium containing different concentrations of the compounds to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

-

Incubate the plate for 48 hours.

4. MTT Assay:

-

After the 48-hour incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

5. Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100

Plausible Mechanisms of Antitumor Action

While the precise molecular mechanisms of the thiazole-containing this compound derivatives are yet to be fully elucidated, research on structurally related acenaphthene compounds suggests potential pathways for their anticancer effects.

1. Induction of Apoptosis via Bcl-2 Inhibition: Some acenaphtho derivatives have been shown to exert their cytotoxic effects by inducing apoptosis.[1][6] A key regulator of apoptosis is the B-cell lymphoma 2 (Bcl-2) family of proteins. Anti-apoptotic members of this family, such as Bcl-2 itself, prevent programmed cell death. Inhibition of these proteins can trigger the apoptotic cascade, leading to the elimination of cancer cells.[6] Molecular docking studies have suggested that acenaphtho scaffolds can bind to the active site of Bcl-2, thereby inhibiting its function.[1][6]

2. Cell Cycle Arrest: Certain acenaphtho derivatives have been found to induce cell cycle arrest, particularly at the G0/G1 phase, in cancer cells. By halting the cell cycle, these compounds prevent the proliferation of malignant cells. This effect is often mediated by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Anti-inflammatory Applications

Derivatives of acenaphthene have also been investigated for their anti-inflammatory properties.[1][5] While the specific this compound derivatives with a thiazole backbone have not been explicitly tested for anti-inflammatory activity in the reviewed literature, the acenaphthene scaffold itself shows promise in this area.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used in vivo model to screen for acute anti-inflammatory activity.

1. Animals:

-

Male Wistar rats (150-200 g).

-

Animals should be housed in standard conditions with free access to food and water.

-

Acclimatize the animals for at least one week before the experiment.

2. Materials and Reagents:

-

This compound derivatives.

-

Carrageenan (1% w/v in sterile saline).

-

Positive control: Indomethacin or another standard NSAID.

-

Vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Plethysmometer.

3. Experimental Procedure:

-

Divide the rats into groups (n=6 per group):

-

Group I: Vehicle control.

-

Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

-

Group III, IV, etc.: Test compounds at different doses (e.g., 25, 50, 100 mg/kg, p.o.).

-

-

Administer the vehicle, positive control, or test compounds orally 1 hour before carrageenan injection.

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

4. Data Analysis:

-

Calculate the edema volume at each time point by subtracting the initial paw volume from the paw volume at that time point.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100

Plausible Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of acenaphthene derivatives may be mediated through the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2). By inhibiting the activation of NF-κB, these compounds could potentially reduce the production of these inflammatory mediators.

Conclusion

This compound derivatives present a promising scaffold for the development of novel antitumor and anti-inflammatory agents. The provided data and protocols offer a solid starting point for researchers to further explore the therapeutic potential of this class of compounds. Future studies should focus on elucidating the precise molecular mechanisms of action to enable structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates.

References

- 1. Novel 9-(alkylthio)-Acenaphtho[1,2-e]-1,2,4-triazine derivatives: synthesis, cytotoxic activity and molecular docking studies on B-cell lymphoma 2 (Bcl-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Potential antiinflammatory compounds. 3. Compounds derived from acenaphthene and indan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 9-(alkylthio)-Acenaphtho[1,2-e]-1,2,4-triazine derivatives: synthesis, cytotoxic activity and molecular docking studies on B-cell lymphoma 2 (Bcl-2) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-Acenaphthenecarboxylic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals